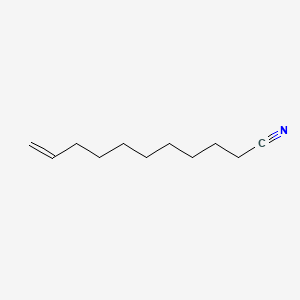

10-Undecenenitrile

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

53179-04-7 |

|---|---|

Formule moléculaire |

C11H19N |

Poids moléculaire |

165.27 g/mol |

Nom IUPAC |

undec-10-enenitrile |

InChI |

InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-10H2 |

Clé InChI |

NRZJSHMHHFWKBV-UHFFFAOYSA-N |

SMILES canonique |

C=CCCCCCCCCC#N |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 10 Undecenenitrile

Ammoxidation Pathways from Fatty Acids and Esters

Ammoxidation, the direct conversion of a hydrocarbon or its derivative using ammonia (B1221849) and an oxidant (typically air or oxygen), is a primary industrial route to nitriles. For long-chain unsaturated compounds like 10-undecenenitrile, the process is adapted from the well-established "nitrile process" for fatty acids.

The direct catalytic nitrilation of unsaturated fatty acids or their esters with ammonia is a key method for producing this compound. This process can be conducted in either the liquid or gas phase at elevated temperatures, typically above 250°C. google.com The reaction involves passing the fatty acid or ester and ammonia over a dehydration catalyst. wikipedia.orggoogleapis.com

The process can be summarized by the general reaction: RCOOH + NH₃ → RC≡N + 2 H₂O wikipedia.org

Metal oxides are the most common catalysts, with zinc oxide (ZnO) and alumina (B75360) (Al₂O₃) being frequently employed. wikipedia.orgnih.gov The continuous removal of water is crucial to drive the reaction equilibrium towards the formation of the nitrile. google.comnih.gov Gas-phase nitrilation is often preferred as it can simplify product separation and catalyst handling. researchgate.netgoogle.com For instance, the gas-phase reaction of methyl undecylenate with ammonia at 250-300°C over a solid catalyst can achieve nitrile yields of 95-96%. google.com

Research has explored various catalysts to improve yield and selectivity. Vanadium pentoxide (V₂O₅) has been shown to achieve near-theoretical fatty nitrile yields in one-step vapor-phase processes from triglycerides. nih.gov The acidity and basicity of the catalyst surface are critical factors influencing its performance, with strong acidity correlating to higher ester conversion and nitrile yield at temperatures around 300°C. researchgate.net

Table 1: Comparison of Catalytic Systems in Fatty Acid/Ester Nitrilation

| Catalyst System | Feedstock | Phase | Temperature (°C) | Yield/Conversion | Reference(s) |

|---|---|---|---|---|---|

| ZnO | Crude Soya Acids | Liquid | 310-320 | ~100% Conversion | googleapis.com |

| None | Crude Soya Acids | Liquid | 310-320 | 65-70% Conversion | googleapis.com |

| Solid Catalyst | Methyl Undecylenate | Gas | 250 | 95% Yield | google.com |

| Solid Catalyst | Methyl Undecylenate | Gas | 300 | 96% Yield | google.com |

| V₂O₅ | Triglycerides | Vapor | Not Specified | 84% Yield | nih.gov |

An alternative to direct nitrilation is a two-step process involving the formation of an amide intermediate, which is subsequently dehydrated to the nitrile. The first step is the reaction of the carboxylic acid (10-undecenoic acid) with ammonia to form the corresponding ammonium (B1175870) salt, which upon heating loses water to form 10-undecenamide.

Catalytic Nitrilation Processes for Unsaturated Fatty Acids and Esters

Convergent and Divergent Synthetic Approaches to this compound

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. A convergent synthesis involves preparing different fragments of a target molecule separately before combining them in the final stages. wikipedia.org This approach is most efficient for large, complex molecules and is not the typical method for a linear C11 molecule like this compound, which is more straightforwardly produced via linear synthesis from a C11 precursor like 10-undecenoic acid.

Conversely, a divergent synthesis starts from a common intermediate that is transformed into a variety of different products. wikipedia.org this compound serves as an excellent example of a bio-sourced platform molecule in divergent synthetic strategies. rsc.orgeuropa.eu Its terminal alkene and nitrile functionalities allow for selective transformations into a range of valuable chemicals.

A prominent example is the use of this compound in olefin cross-metathesis reactions. By reacting it with methyl acrylate (B77674) in the presence of ruthenium-alkylidene catalysts, a C12 nitrile ester is produced. rsc.orgrsc.orgresearchgate.netrsc.org This bifunctional product can then be hydrogenated to yield methyl 12-aminododecanoate, a direct precursor for Polyamide-12. researchgate.net This tandem catalytic procedure, using a single catalyst for multiple transformations (cross-metathesis and subsequent hydrogenations), represents a highly sustainable and efficient route to advanced polymers from a renewable starting material. rsc.org

Green Chemistry Principles in this compound Synthesis

The production of this compound is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and employment of environmentally benign processes.

This compound is primarily derived from castor oil, a non-edible and renewable feedstock. rsc.orgrsc.orgresearchgate.netifpenergiesnouvelles.fr The key precursor, 10-undecenoic acid, is produced industrially by the pyrolysis (thermal cracking) of ricinoleic acid, the main component of castor oil. ifpenergiesnouvelles.frifpenergiesnouvelles.frifpenergiesnouvelles.fr This process, known as the Rilsan® process, is a cornerstone of industrial bio-based chemistry and provides a sustainable source for C11 building blocks. rsc.org The direct conversion of 10-undecenoic acid or its esters to this compound via ammoxidation completes the pathway from a natural oil to a versatile chemical intermediate. rsc.orgifpenergiesnouvelles.fr This reliance on a renewable, non-food crop makes the production of this compound a prime example of sustainable feedstock utilization. rsc.orgrsc.org

Solvent choice is a critical aspect of green synthesis. In the production of this compound, gas-phase nitrilation processes offer a significant advantage by potentially eliminating the need for a solvent altogether. google.comresearchgate.netgoogle.com Liquid-phase reactions are also common and can be optimized to minimize solvent use or employ greener alternatives. google.comwikipedia.org

In subsequent transformations of this compound, such as the aforementioned cross-metathesis, significant research has focused on solvent optimization. While initial studies used solvents like toluene, later work has shown that the reaction can be performed in greener alternatives like dimethyl carbonate or diethyl carbonate. ifpenergiesnouvelles.frifpenergiesnouvelles.fr In some cases, the reaction can be run using one of the reactants, such as methyl acrylate, as the solvent, improving atom economy. rsc.org The choice of solvent can be crucial for reaction efficiency and product purity, with alcohols like methanol (B129727) or ethanol (B145695) being essential for certain subsequent hydrogenation and cleavage steps to obtain polyamide precursors. rsc.org

Table 2: Solvents Used in Cross-Metathesis Reactions of this compound

| Reactant 2 | Solvent | Catalyst | Temperature (°C) | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Methyl Acrylate | Toluene | Ruthenium-Alkylidene | 50 | Quantitative production of nitrile ester | ifpenergiesnouvelles.frifpenergiesnouvelles.fr |

| Methyl Acrylate | Neat (Methyl Acrylate) | Ruthenium-Alkylidene | 50 | 41% isolated yield | rsc.org |

| Acrylonitrile (B1666552) | Diethyl Carbonate | Umicore M51 VIII | 120 | 80% conversion | ifpenergiesnouvelles.fr |

Atom Economy and Waste Minimization Strategies

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and waste minimization are paramount. jocpr.com These principles guide the design of synthetic routes that maximize the incorporation of atoms from reactants into the final desired product, thereby reducing the generation of waste. acs.org For the synthesis of this compound and its derivatives, advanced methodologies are increasingly focused on green chemistry approaches that prioritize efficiency and environmental responsibility. numberanalytics.com Key strategies include the use of catalytic reactions, process optimization, and the utilization of renewable feedstocks. numberanalytics.comnumberanalytics.com

A prominent strategy for enhancing the atom economy in transformations involving this compound is olefin metathesis, a powerful carbon-carbon bond-forming reaction. acs.org Specifically, the cross-metathesis of this compound, which can be derived from renewable castor oil, with reagents like methyl acrylate has been a focus of significant research. rsc.orgresearchgate.netrsc.org This reaction produces a C12 nitrile ester, which is a valuable precursor for polyamides. rsc.org

The efficiency of this transformation is heavily reliant on the use of highly active and selective catalysts. Ruthenium-based catalysts, such as indenylidene and Hoveyda-type catalysts, have demonstrated remarkable performance. researchgate.net For instance, in the cross-metathesis of this compound with methyl acrylate, researchers have achieved exceptional results with very low catalyst loadings. researchgate.net A collaboration between the University of Rennes and Arkema reported achieving 98% conversion and 98% selectivity with a catalyst loading as low as 0.025 mol%, resulting in a high turnover number (TON) of 17,200. researchgate.net Such catalytic processes are inherently more atom-economical than stoichiometric reactions and significantly minimize waste streams. acs.org

Further advancing the concept of waste minimization, tandem or sequential catalytic processes have been developed. ifpenergiesnouvelles.fr These strategies use a single catalyst to perform multiple transformations in one pot. rsc.org For example, a ruthenium-alkylidene catalyst can first facilitate the cross-metathesis of this compound and methyl acrylate, and then, under a hydrogen atmosphere, catalyze the hydrogenation of both the carbon-carbon double bond and the nitrile functionality. rsc.org This approach provides a sustainable route to linear α,ω-amino esters, crucial monomers for polyamides, by combining three catalytic steps with a single catalyst, which drastically reduces waste associated with intermediate purification and reagent use. rsc.org

The table below summarizes key research findings in the atom-economical synthesis involving this compound.

Research Findings on Atom-Economical Synthesis of this compound Derivatives

| Reaction Type | Reactants | Catalyst | Key Findings / Results |

|---|---|---|---|

| Cross-Metathesis | This compound, Methyl Acrylate | Ruthenium-Alkylidene Catalyst (Hoveyda type) | Achieved 98% conversion and 98% selectivity with a catalyst loading of 0.025 mol%. researchgate.net |

| Cross-Metathesis | This compound, Methyl Acrylate | Ruthenium-Alkylidene Catalyst | Resulted in a C12 nitrile ester with a high turnover number (TON) of 17,200. researchgate.net |

| Tandem Catalysis (Metathesis / Hydrogenation) | This compound, Methyl Acrylate, Hydrogen | Single Ruthenium-Alkylidene Catalyst | A single catalyst performs cross-metathesis, C=C bond hydrogenation, and nitrile reduction. rsc.org |

Chemical Transformations and Reactivity of 10 Undecenenitrile

Olefin Metathesis Reactions

Olefin metathesis, a powerful carbon-carbon bond-forming reaction, has been extensively applied to 10-undecenenitrile to produce a variety of important chemical intermediates.

The cross-metathesis of this compound with electron-deficient alkenes like methyl acrylate (B77674) and acrylonitrile (B1666552) is a key strategy for producing C12 bifunctional molecules, which are precursors to polyamides.

With methyl acrylate , the reaction produces methyl (E)-11-cyanoundec-2-enoate. ifpenergiesnouvelles.fr Research has shown that ruthenium-NHC (N-heterocyclic carbene) catalysts bearing a chelating benzylidene ligand are highly efficient for this transformation. ifpenergiesnouvelles.fr These reactions can proceed to completion even at room temperature or 50°C, quantitatively yielding the desired nitrile ester with a high preference for the E isomer. ifpenergiesnouvelles.fr In one study, using a Hoveyda catalyst, a catalyst loading as low as 0.025 mol% resulted in 98% conversion and 98% selectivity for the product. researchgate.net

With acrylonitrile , the cross-metathesis yields 2-dodecenedinitrile. ifpenergiesnouvelles.fr This reaction is generally more challenging than with methyl acrylate, as acrylonitrile can inhibit some ruthenium catalysts. ifpenergiesnouvelles.fr Despite this, suitable experimental conditions have been developed. Using second-generation Hoveyda and Umicore M51 catalysts, the reaction proceeds efficiently. ifpenergiesnouvelles.fr Optimal results, achieving a turnover number (TON) of 13,280 at 80% conversion, were obtained with a very low catalyst loading (0.00625 mol%) in diethyl carbonate at 120°C. ifpenergiesnouvelles.frresearchgate.net This demonstrates that selective cross-metathesis can be achieved without side reactions like isomerization, even with two different nitrile functionalities in the reacting molecules. ifpenergiesnouvelles.fr

Interactive Data Table: Cross-Metathesis of this compound

| Cross-Partner | Catalyst(s) | Solvent | Temperature (°C) | Key Finding | Product | Citations |

| Methyl Acrylate | Ruthenium-NHC (Hoveyda-type) | Toluene | 25-50 | High efficiency and selectivity (98%) at low catalyst loading (0.025 mol%). | Methyl (E)-11-cyanoundec-2-enoate | ifpenergiesnouvelles.frresearchgate.net |

| Acrylonitrile | Hoveyda IV, Umicore M51 | Toluene, Diethyl Carbonate | 80-120 | High TON (13,280) achieved with very low catalyst loading (0.00625 mol%). | 2-Dodecenedinitrile | ifpenergiesnouvelles.frresearchgate.net |

The reactivity of this compound extends to cross-metathesis with functionalized allylic partners, such as allylic chlorides. This reaction provides a route to other bifunctional intermediates. Specifically, this compound has been successfully cross-metathesized with allyl chloride and 2-methylprop-2-enyl chloride. ifpenergiesnouvelles.fr The reaction, conducted in refluxing dichloromethane (B109758) and catalyzed by 2 mol% of the Umicore M51 catalyst, proceeded with only trace amounts of self-metathesis byproducts. ifpenergiesnouvelles.frrsc.org In the case of the reaction with allyl chloride, the conversion was complete after 5 hours, though the isolated yield of the desired product was moderate at 43%. rsc.org A notable feature of this transformation is the stereoselective formation of the E-isomer. rsc.org

Investigations into the reactivity of this compound have revealed that it can undergo self-metathesis, a reaction where two molecules of the nitrile react with each other. This transformation typically occurs as a competitive or side reaction during cross-metathesis attempts under certain conditions. For instance, when the cross-metathesis of this compound with methyl acrylate was attempted in neat methyl acrylate (without a separate solvent), a significant portion of the starting material was consumed by the self-metathesis pathway. This highlights that the self-metathesis of this compound is a viable, competing reaction that must be managed through the careful selection of catalysts and reaction conditions to favor the desired cross-metathesis product. rsc.org

Ene-yne cross-metathesis is a powerful reaction for synthesizing conjugated 1,3-dienes. ifpenergiesnouvelles.fr While this transformation has been applied to other fatty acid derivatives, such as methyl oleate, to create functional dienes, its application directly to this compound is not widely reported in the examined literature. ifpenergiesnouvelles.frgoogle.com Studies on fatty acid methyl esters (FAMEs) indicate that the reaction can be challenging, sometimes requiring a sequential approach involving an initial ethenolysis step. ifpenergiesnouvelles.fr Based on available research, specific examples or applications involving this compound as a substrate in ene-yne cross-metathesis are limited.

Self-Metathesis Investigations

Hydrogenation Chemistry of Unsaturated Nitriles

Following metathesis, hydrogenation is a critical step to convert the resulting unsaturated bifunctional molecules into saturated monomers for polymer production.

The selective hydrogenation of the carbon-carbon double bond in the presence of a nitrile group is a crucial transformation for producing saturated nitrile precursors. colab.wsresearchgate.netconicet.gov.arunl.edu.ar The product of the cross-metathesis between this compound and methyl acrylate, methyl (E)-11-cyanoundec-2-enoate, serves as an important substrate for this reaction. ifpenergiesnouvelles.fr

Catalytic hydrogenation of this nitrile ester has been explored using ruthenium-alkylidene catalysts, the same type of catalysts often used for the preceding metathesis step. ifpenergiesnouvelles.fr In one study, using 3 mol% of a Hoveyda-type catalyst (Catalyst IV) under 20 bar of hydrogen pressure at 80°C in the presence of potassium tert-butoxide (tBuOK), the reaction led to the reduction of both the C=C double bond and the nitrile group, yielding 75% of the corresponding C12 α,ω-amino ester. ifpenergiesnouvelles.fr However, the formation of 22% of the saturated nitrile ester was also observed, indicating that selective hydrogenation of the carbon-carbon double bond is a competing process. ifpenergiesnouvelles.fr This demonstrates that under specific conditions, the ruthenium catalyst system can achieve the reduction of the double bond while leaving the nitrile functionality intact, although achieving perfect selectivity can be challenging. ifpenergiesnouvelles.fr

Nitrile Group Reduction to Primary Amines

The reduction of the nitrile group in this compound to a primary amine is a key transformation for producing valuable monomers. This process, typically achieved through catalytic hydrogenation, converts the nitrile functionality into an amino group, yielding compounds like 11-aminoundecanenitrile. This transformation is a critical step in the synthesis of polyamide precursors. researchgate.netuniv-rennes1.fr

The hydrogenation of the nitrile can be performed in tandem with other reactions, such as the hydrogenation of the carbon-carbon double bond, to create bifunctional molecules. ifpenergiesnouvelles.fr For instance, the complete hydrogenation of both the nitrile and the alkene functionalities of a C12 nitrile ester, derived from this compound, yields methyl 12-aminododecanoate. researchgate.net

Catalytic systems for this reduction are a subject of ongoing research to improve efficiency and selectivity. For example, ruthenium-alkylidene catalysts have been employed for the hydrogenation of nitrile esters. researchgate.netifpenergiesnouvelles.fr The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is crucial for achieving high yields and minimizing side reactions. ifpenergiesnouvelles.fr

Tandem Hydrogenation Processes for Multifunctional Products

Tandem, or one-pot, catalytic processes involving this compound are highly desirable for creating multifunctional products with high atom economy. These processes combine multiple reaction steps, such as isomerization, hydroformylation, and hydrogenation, without the need to isolate intermediates.

One significant application is the tandem isomerization-hydroformylation of this compound to produce linear aldehydes, which are precursors for polyamide-12. mdpi.comresearchgate.netresearchgate.net This process often involves a rhodium-biphephos catalyst system that facilitates both the isomerization of the terminal double bond to internal positions and the subsequent hydroformylation. mdpi.comresearchgate.net

Furthermore, tandem processes can be designed to produce other valuable bifunctional monomers. For example, a tandem catalytic system can be used for acrylonitrile cross-metathesis followed by hydrogenation of the nitrile group to produce linear alpha,omega-aminoesters. univ-rennes1.fr Similarly, the cross-metathesis of this compound with methyl acrylate, followed by hydrogenation of both the double bond and the nitrile, can yield methyl 12-aminododecanoate, a precursor for polyamides. researchgate.net These tandem approaches offer a more sustainable and efficient route to these important industrial chemicals. rsc.org

Hydroformylation Studies

Hydroformylation, also known as oxo synthesis, is a crucial industrial process that introduces a formyl group (a CHO radical) and a hydrogen atom across a carbon-carbon double bond. In the context of this compound, this reaction is of particular interest for the synthesis of aldehyde precursors for polyamides.

Regioselective Hydroformylation to Linear Aldehydes

The regioselective hydroformylation of this compound to yield the linear aldehyde, 12-oxododecanenitrile, is a highly sought-after transformation. mdpi.comresearchgate.net This linear aldehyde is a valuable intermediate that can be converted into the monomer for polyamide-12. researchgate.netresearchgate.net Achieving high regioselectivity for the linear product over the branched isomer is a significant challenge.

Researchers have explored various catalyst systems to optimize the formation of the linear aldehyde. Rhodium-based catalysts, particularly those with bulky phosphite (B83602) ligands like biphephos (B38640), have shown excellent regioselectivity, with linear-to-branched (l/b) ratios up to 99:1. mdpi.comresearchgate.net Ruthenium-based catalysts have also been investigated and have demonstrated high productivity and regioselectivity under optimized conditions. acs.org

The reaction conditions, including temperature, pressure, and catalyst concentration, play a critical role in maximizing the yield of the linear aldehyde while minimizing byproducts. mdpi.comacs.org

Formation of Branched Aldehyde Isomers

During the hydroformylation of this compound, the formation of branched aldehyde isomers is a common side reaction. mdpi.comresearchgate.net The primary branched isomer results from the addition of the formyl group to the internal carbon of the terminal double bond. mdpi.com

The formation of these branched aldehydes is generally undesirable when the linear product is the target. researchgate.net The ratio of linear to branched aldehydes (l/b ratio) is a key metric for the efficiency of the hydroformylation process. mdpi.com Catalyst systems are often designed to sterically hinder the formation of the branched product, thereby favoring the linear aldehyde. mdpi.com Under certain conditions, such as higher temperatures, hydroformylation of internal olefin isomers (formed via isomerization) can also lead to the formation of other branched aldehydes. mdpi.comresearchgate.net

Isomerization Phenomena in Hydroformylation Pathways

A notable aspect of the hydroformylation of this compound is the concurrent isomerization of the double bond. mdpi.comresearchgate.net The catalyst systems used for hydroformylation, particularly rhodium-based ones, can also catalyze the migration of the terminal double bond to internal positions along the carbon chain. mdpi.comresearchgate.net

This isomerization can be both a challenge and an opportunity. On one hand, it can lead to the formation of a complex mixture of internal alkene isomers. mdpi.com On the other hand, a "fast dynamic isomerization regime" has been observed where the terminal alkene is rapidly converted to internal isomers, which then undergo back-isomerization to the terminal alkene before being hydroformylated to the desired linear aldehyde. mdpi.comresearchgate.net This tandem isomerization-hydroformylation process can be advantageous as it allows for the conversion of not only the initial terminal alkene but also any internal alkene impurities present in the starting material. researchgate.netuni-konstanz.de

The extent of isomerization is influenced by factors such as syngas pressure and the ligand-to-metal ratio in the catalyst system. mdpi.comresearchgate.net

Other Functional Group Transformations

Beyond reduction and hydroformylation, the alkene and nitrile functionalities of this compound allow for a range of other chemical transformations. Olefin metathesis, in particular, has emerged as a powerful tool for converting this compound into other valuable chemical intermediates.

Cross-metathesis of this compound with other olefins provides a direct route to new difunctional molecules. For example, its reaction with methyl acrylate, catalyzed by ruthenium-based systems, produces a C12 nitrile ester. researchgate.netacs.org This product is a precursor for polyamides and can be produced with high turnover numbers. researchgate.net Similarly, cross-metathesis with acrylonitrile has been explored. ifpenergiesnouvelles.fr

These metathesis reactions demonstrate the versatility of this compound as a renewable building block for the synthesis of a variety of long-chain functionalized molecules. acs.orgacs.org

Interactive Data Tables

Table 1: Hydroformylation of this compound - Catalyst System and Selectivity

| Catalyst System | Temperature (°C) | Pressure (bar) | Linear/Branched Ratio (l/b) | Reference |

| Rh/biphephos | 120 | 20 | >99:1 | researchgate.net |

| RuCl2(PPh3)3/Biphephos | 120 | 20 | High | acs.org |

| Rh(acac)(CO)2/Biphephos | 120 | 20 | ~99:1 | mdpi.com |

Table 2: Cross-Metathesis of this compound

| Reactant | Catalyst | Product | Yield (%) | Reference |

| Methyl acrylate | Ruthenium-alkylidene | C12 nitrile ester | High | researchgate.net |

| Acrylonitrile | Hoveyda IV | (E/Z)-dodec-2-enedinitrile | - | ifpenergiesnouvelles.fr |

| Methyl acrylate | Hoveyda catalyst | Methyl (E)-11-cyanoundec-2-enoate | 98 | researchgate.net |

Michael-Type Addition Reactions of Derivatives

The Michael addition, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (a Michael acceptor). While this compound itself is not a Michael acceptor, it can be readily converted into derivatives that are highly susceptible to this reaction. A prominent strategy involves a tandem reaction sequence that combines cross-metathesis with an intramolecular aza-Michael addition. organic-chemistry.org

In this approach, an unsaturated carbamate (B1207046) undergoes a cross-metathesis reaction with an enone, catalyzed by a Hoveyda-Grubbs catalyst. The use of a Lewis acid co-catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is crucial as it activates the intermediate towards the subsequent intramolecular aza-Michael addition step. organic-chemistry.org This tandem process allows for the efficient, one-pot synthesis of cyclic β-amino carbonyl derivatives, which are valuable heterocyclic scaffolds in medicinal chemistry. organic-chemistry.org The reaction conditions, particularly the use of conventional heating versus microwave irradiation, can significantly influence the reaction time and, in some cases, the stereochemical outcome of the addition. organic-chemistry.org

Research has demonstrated that this methodology provides a powerful tool for creating five- and six-membered nitrogen-containing rings. The efficiency of the reaction is highlighted by the dramatic reduction in reaction time from days to minutes when employing microwave irradiation, while maintaining high product yields. organic-chemistry.org

Table 1: Tandem Cross-Metathesis/Aza-Michael Addition

| Reactants | Catalyst System | Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|

| Unsaturated Carbamate + Enone | Hoveyda-Grubbs Catalyst + BF₃·OEt₂ | Conventional Heating (4 days) | Cyclic β-Amino Carbonyl | High | organic-chemistry.org |

| Unsaturated Carbamate + Enone | Hoveyda-Grubbs Catalyst + BF₃·OEt₂ | Microwave Irradiation (20 min) | Cyclic β-Amino Carbonyl | High | organic-chemistry.org |

Reductive Amination of Intermediate Products

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine, which is subsequently reduced to the final amine. sigmaaldrich.com Intermediate products derived from this compound, such as aldehydes or ketones, are ideal substrates for this transformation. For instance, the terminal alkene of this compound can be converted to a carbonyl group via reactions like Wacker oxidation or hydroformylation, yielding a keto-nitrile or an aldehydo-nitrile.

These carbonyl-containing intermediates can then undergo reductive amination to introduce an amino group. The reaction is highly versatile, accommodating a wide range of amines and employing various reducing agents. Commonly used reductants include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the imine intermediate in the presence of the initial carbonyl group. Alternative methods utilize catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst, such as Raney Nickel (Ra-Ni), often with an ammonia (B1221849) source like ammonium (B1175870) acetate. researchgate.net

The choice of reagents and conditions allows for precise control over the structure of the resulting amine, making it a powerful method for producing amino nitriles, which can be further transformed into valuable monomers like amino acids for polyamide synthesis. researchgate.net

Table 2: Reductive Amination of Carbonyl Intermediates

| Carbonyl Substrate | Amine Source | Reducing Agent/System | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Primary or Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Various Organic Solvents | Substituted Amine | |

| Aldehyde/Ketone | Primary or Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Various Organic Solvents | Substituted Amine | |

| Ketone (e.g., Methyl 10-oxostearate) | Ammonium Acetate/Chloride | H₂ / Raney Nickel (Ra-Ni) | 30 bar H₂, Room Temp. | Primary Amine | researchgate.net |

| Aldehyde | Amine | α-picoline-borane / Acetic Acid | Methanol (B129727), Water, or Neat | Substituted Amine | organic-chemistry.org |

Controlled Oxidation Pathways of Derived Aldehydes

Aldehydes derived from this compound, for example through hydroformylation of the terminal double bond, can be selectively oxidized to the corresponding carboxylic acids. This transformation is a fundamental process in organic synthesis, converting the formyl group into a more highly oxidized carboxyl group. chim.lulibretexts.org

The controlled oxidation of an aldehyde requires conditions that are sufficiently strong to effect the conversion but mild enough to avoid unwanted side reactions, such as cleavage of the carbon skeleton. chim.lu A classic and effective method involves heating the aldehyde under reflux with an excess of an oxidizing agent like potassium dichromate(VI) (K₂Cr₂O₇) in an acidic aqueous solution, typically using sulfuric acid. libretexts.org During the reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. libretexts.org

To ensure complete conversion to the carboxylic acid, the reaction is typically run under conditions where the aldehyde remains in the reaction mixture, allowing for the second oxidation step to occur. This contrasts with the conditions used to isolate an aldehyde from the oxidation of a primary alcohol, where the aldehyde is distilled off as it forms. libretexts.org The resulting ω-nitrile carboxylic acid is a valuable bifunctional monomer, suitable for the synthesis of specialty polyamides and polyesters.

Table 3: Controlled Oxidation of Aldehydes to Carboxylic Acids

| Aldehyde Substrate | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Primary Aldehyde (R-CHO) | Potassium Dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux, excess oxidizing agent | Carboxylic Acid (R-COOH) | libretexts.org |

| Ethanal | Acidified Dichromate(VI) Solution | Heating | Ethanoic Acid | libretexts.org |

Catalytic Strategies and Systems in 10 Undecenenitrile Chemistry

Ruthenium-Based Catalysts for Olefin Metathesis

Olefin metathesis provides a versatile pathway for the functionalization of 10-undecenenitrile. Ruthenium-based catalysts are at the forefront of this technology due to their high activity and functional group tolerance. rsc.orgumicore.com

Design and Performance of Ruthenium-Alkylidene Catalysts

Ruthenium-alkylidene catalysts, particularly those of the Hoveyda-Grubbs and Umicore M51 VIII types, have demonstrated significant efficacy in the cross-metathesis of this compound. ifpenergiesnouvelles.frifpenergiesnouvelles.fr These catalysts feature a ruthenium metal center coordinated to a carbene ligand and other ancillary ligands that modulate their stability and reactivity. umicore.com

In the cross-metathesis of this compound with methyl acrylate (B77674), a key step in producing polyamide precursors, catalysts bearing a chelating benzylidene ligand, such as Hoveyda-type catalysts, have proven to be highly efficient. rsc.orgifpenergiesnouvelles.fr For instance, the cross-metathesis of this compound with acrylonitrile (B1666552) to form 2-dodecenedinitrile was effectively achieved using Hoveyda IV and Umicore M51 VIII catalysts. ifpenergiesnouvelles.fr Similarly, the reaction with methyl acrylate using Hoveyda-type catalysts can achieve high conversion and selectivity. researchgate.net

The performance of these catalysts is influenced by reaction conditions. For example, in the cross-metathesis with acrylonitrile, dropwise addition of the catalyst to the reaction mixture at 120°C in diethyl carbonate resulted in high conversion. ifpenergiesnouvelles.fr

Table 1: Performance of Ruthenium-Alkylidene Catalysts in this compound Cross-Metathesis

| Catalyst Type | Reactant | Product | Conversion | Selectivity | Key Findings |

| Hoveyda IV / Umicore M51 VIII | Acrylonitrile | 2-Dodecenedinitrile | 80% | High | Dropwise catalyst addition is beneficial. ifpenergiesnouvelles.fr |

| Hoveyda-type | Methyl Acrylate | C12 Nitrile Ester | 98% | 98% | Low catalyst loading (0.025 mol%) is effective. researchgate.net |

| (NHC)Ru alkylidenes (II, IV, VIII, XI) | Methyl Acrylate | Nitrile Ester | Quantitative | High (E isomer) | Catalysts with chelating benzylidene ligands are very efficient. ifpenergiesnouvelles.fr |

This table provides a summary of the performance of different ruthenium-alkylidene catalysts in the cross-metathesis of this compound with various reactants.

Ligand Design and its Impact on Selectivity and Activity

The design of ligands attached to the ruthenium center is crucial for controlling the catalyst's activity and selectivity. mdpi.com In ruthenium-alkylidene catalysts, N-heterocyclic carbene (NHC) ligands play a significant role. The steric and electronic properties of the NHC ligand can be fine-tuned to optimize catalyst performance for specific applications. mdpi.com

For instance, the introduction of alkyl N-substituents in the NHC ligand has been shown to be beneficial for catalytic performance in certain cross-metathesis reactions, leading to higher activity and/or selectivity compared to classical, commercially available catalysts. mdpi.com The choice of the N-aryl group in cyclometalated catalysts also significantly impacts reactivity and selectivity. For example, replacing a mesityl group with a bulkier 2,6-diisopropylphenyl (DIPP) group has been shown to improve both activity and selectivity in olefin dimerization. mdpi.com

Furthermore, the nature of the chelating ligand in Hoveyda-type catalysts is a key determinant of their efficiency. Catalysts with chelating benzylidene ligands have demonstrated high efficiency in the cross-metathesis of this compound. ifpenergiesnouvelles.fr The design of dianionic ligands, such as thio-indolate ligands, has also been explored to achieve high E-selectivity in olefin metathesis by influencing the geometry of the metallacyclobutane intermediate. uib.no

Catalyst Loading Optimization and Turnover Number Achievements

A key objective in industrial applications is to minimize catalyst loading while maximizing the turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst. In the cross-metathesis of this compound, significant progress has been made in this area.

For the cross-metathesis of this compound with acrylonitrile, a remarkable turnover number of 12,800 was achieved at 80% conversion with a very low catalyst loading of 0.00625 mol%. ifpenergiesnouvelles.fr In the reaction with methyl acrylate, using a Hoveyda catalyst, it was possible to lower the catalyst loading to 0.025 mol% and still achieve 98% conversion and 98% selectivity. researchgate.net Further research reported that a turnover number of 17,200 could be obtained in the preparation of methyl 12-aminododecanoate from this compound and methyl acrylate. researchgate.net

These high turnover numbers are crucial for the economic viability of producing polyamide precursors from renewable feedstocks like this compound. researchgate.netrsc.org

Rhodium-Based Catalysts for Hydroformylation and Isomerization

The hydroformylation of this compound is a critical step in the synthesis of the linear aldehyde precursor for polyamide-12. This reaction is often accompanied by the isomerization of the terminal double bond to internal positions. mdpi.comresearchgate.net Rhodium-based catalysts are highly effective for this tandem isomerization-hydroformylation process. acs.org

Phosphane Ligand Systems (e.g., biphephos) and their Regioselectivity

The regioselectivity of the hydroformylation reaction, favoring the formation of the desired linear aldehyde over its branched isomer, is controlled by the choice of ligands coordinated to the rhodium center. nih.gov Diphosphite ligands, such as biphephos (B38640), are widely used due to their ability to promote high activity and high linear selectivity in the rhodium-catalyzed hydroformylation of terminal alkenes. researchgate.netnih.gov

The combination of a rhodium precursor, such as Rh(acac)(CO)2, with the biphephos ligand generates a highly effective catalyst for the hydroformylation of this compound, achieving linear to branched (l/b) aldehyde ratios of up to 99:1. mdpi.com The Rh-biphephos system can also effectively isomerize internal undecenenitrile isomers back to the terminal alkene, allowing for high conversion to the linear aldehyde. researchgate.net While other ligands like Xantphos are known to favor high regioselectivity, biphephos has demonstrated superior performance in the context of this compound hydroformylation. mdpi.com

Table 2: Performance of Rhodium-Biphephos Catalyst in this compound Hydroformylation

| Parameter | Value | Conditions |

| Linear/Branched (l/b) Ratio | up to 99:1 | ifpenergiesnouvelles.fr₀ = 1.0 M, ifpenergiesnouvelles.fr₀/[Rh] = 20,000, [biphephos]/[M] = 20, 20 bar CO/H₂ (1:1), T = 120 °C |

| Isomerization | Effective back-isomerization of internal olefins | Rh-biphephos system |

This table summarizes the high regioselectivity achieved with the Rhodium-biphephos catalyst system for the hydroformylation of this compound. mdpi.com

Kinetic Regimes and Catalyst Performance under Varied Conditions

The tandem isomerization-hydroformylation of this compound using a Rh-biphephos system exhibits complex kinetic behavior. mdpi.comresearchgate.net Studies have revealed the existence of a "fast isomerization regime" under specific conditions, where a rapid isomerization of the terminal this compound to internal isomers occurs, followed by a fast back-isomerization to the terminal alkene, which is then hydroformylated. mdpi.comresearchgate.net

This dynamic isomerization regime is favored by high syngas pressure (40 bar) and a low biphephos-to-rhodium ratio (5–10), particularly at higher catalyst loadings. mdpi.comresearchgate.net At lower pressures, the consumption of internal isomers is slower, leading to lower chemoselectivity for the desired aldehyde. mdpi.com For instance, at 8 and 4 bar, the chemoselectivity was 63% and 54%, respectively, while pressures above 20 bar resulted in higher and similar final selectivities. mdpi.com

The kinetic profile shows that isomerization generally proceeds faster than hydroformylation. mdpi.com The initial fast isomerization phase is followed by a second, slower stage where the remaining internal olefins are converted. researchgate.net This complex kinetic behavior highlights the importance of carefully controlling reaction parameters to optimize the production of the linear aldehyde.

Hybrid and Bifunctional Catalytic Systems

Hybrid and bifunctional catalytic systems offer advanced strategies for the transformation of this compound and related substrates by combining multiple catalytic functions in a single system. These systems can facilitate cascade or tandem reactions, enhancing process efficiency and atom economy.

Bifunctional catalysts, which possess two distinct types of active sites, can orchestrate sequential reactions. For instance, a bifunctional Rh/Al-SBA-15 catalyst has been developed for the one-pot, two-step cascade hydroformylation of alkenes and subsequent hydroxyalkylation. rsc.org In this system, rhodium sites catalyze the hydroformylation, while the solid acid sites on the Al-SBA-15 support catalyze the subsequent step. rsc.org While this specific example uses other alkenes, the principle is applicable to the functionalized alkene this compound for producing α,ω-bifunctional molecules. Research has demonstrated a strong synergy between the Rh and Al-SBA-15 components, leading to higher activity compared to a physical mixture of the individual catalysts. rsc.org

Another approach involves the hydroaminomethylation (HAM) of unsaturated compounds, a tandem reaction combining hydroformylation and reductive amination. rsc.org This has been successfully applied to methyl 10-undecenoate, a derivative of this compound, to produce various α,ω-bifunctional products. rsc.org The use of a homogeneous rhodium catalyst in a thermomorphic multiphase system (TMS) consisting of methanol (B129727) and n-dodecane allowed for high product yields and effective catalyst recycling. rsc.org The development of heterogeneous catalysts for such domino reactions is also a key area of research. A highly dispersed cobalt catalyst (Co-N/C) has been shown to be effective for the domino hydroformylation-reductive amination of various alkenes, presenting a reusable, non-precious metal alternative.

In the realm of olefin metathesis, ruthenium-based catalysts are prominent. The cross-metathesis of this compound with partners like acrylonitrile or methyl acrylate is a key reaction for producing precursors for polyamides. ifpenergiesnouvelles.frresearchgate.net Hoveyda-type catalysts have proven efficient for these transformations. ifpenergiesnouvelles.frresearchgate.net Hybrid catalytic systems can also be created by immobilizing homogeneous catalysts onto solid supports, which combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. mdpi.commdpi.com For example, ruthenium metathesis catalysts have been supported on silica, which can then be used in continuous flow processes. mdpi.comascensusspecialties.com

The table below summarizes examples of bifunctional and hybrid systems relevant to the chemistry of this compound and similar substrates.

| Catalytic System | Reaction Type | Substrate Example | Key Findings |

| Rh/Al-SBA-15 | Cascade Hydroformylation-Hydroxyalkylation | 1-Alkenes | Strong synergy between Rh and acid sites; ~60% yield of fuel precursors. rsc.org |

| Rh complex in TMS | Hydroaminomethylation (HAM) | Methyl 10-undecenoate | High yields (up to 96%) of α,ω-bifunctional products; successful continuous operation over 90 hours. rsc.org |

| Hoveyda-type Ru Catalyst | Cross-Metathesis | This compound & Methyl Acrylate | Quantitative conversion to C12 nitrile ester with low catalyst loading (0.025 mol%). researchgate.net |

| Heterogeneous Co-N/C | Domino Hydroformylation-Reductive Amination | Alkenes | First non-noble heterogeneous catalyst for this reaction; broad applicability and reusability demonstrated. |

Catalyst Recycling and Reusability Methodologies

The economic viability of processes involving this compound often hinges on the efficient recycling of valuable transition metal catalysts, such as those based on rhodium and ruthenium. aidic.itacs.org Several methodologies have been developed to separate these homogeneous catalysts from the product stream, allowing for their reuse and minimizing metal leaching. rsc.orgrsc.org

Organic Solvent Nanofiltration (OSN) for Homogeneous Catalyst Retention

Organic Solvent Nanofiltration (OSN) is a pressure-driven membrane separation technique that separates molecules based on size in organic solvents. aidic.itresearchgate.net It is an attractive method for retaining large catalyst complexes while allowing smaller product molecules to pass through, operating under mild conditions that prevent catalyst decomposition. aidic.itcore.ac.uk

The integration of OSN has been specifically studied for the rhodium-catalyzed hydroformylation of this compound to produce 12-oxo-dodecanenitrile. researchgate.net This approach aims to create a greener production process by enabling the recovery and recycling of the catalytic system. researchgate.net In hydroformylation reactions of similar long-chain olefins, rhodium catalyst rejections of over 97% have been achieved. aidic.it The combination of a thermomorphic solvent system with an OSN unit has been proposed to further enhance catalyst retention, with studies showing that this integrated approach can achieve very low levels of catalyst leaching (<1 ppm). mpg.de

Research into OSN for catalyst recycling from various reaction mixtures, such as the esterification of acetic acid, has shown catalyst retention rates of up to 98%. nih.gov The efficiency of OSN depends on the membrane type, solvent composition, and operating pressure. nih.govukm.my The use of OSN can lead to significant cost and energy savings (over 90%) compared to traditional distillation methods for catalyst recovery. core.ac.uk

| Membrane/System | Application | Catalyst | Key Performance Metric |

| Polymeric/Ceramic Membranes | Hydroformylation of this compound | Rhodium complex | Recovery of catalytic system for recycling. researchgate.net |

| Not Specified | Hydroformylation of Olefins | Rhodium species | >97% rhodium rejection. aidic.it |

| DuraMem® 300 | Esterification | Magnesium triflate | Up to 98% catalyst retention. nih.gov |

| Integrated TMS-OSN | Hydroformylation of 1-dodecene | Rhodium complex | Catalyst leaching reduced to <1 ppm. mpg.de |

Vacuum Distillation for Catalyst Separation and Recovery

Vacuum distillation is a conventional thermal separation method used for catalyst recovery. encyclopedia.pub By reducing the operating pressure, the boiling points of the products are lowered, allowing them to be distilled off while the non-volatile catalyst remains in the reaction solvent. ukm.myacs.org This technique is particularly useful when the products are more volatile than the catalyst and the solvent.

This method has been investigated for recycling Rh/Biphephos catalysts used in the hydroformylation of internal olefins, a reaction related to the functionalization of this compound. acs.org To minimize thermal stress on the catalyst, distillations are conducted under vacuum at controlled temperatures (e.g., 100 °C). acs.org In one study, the catalyst was successfully recycled for 10 runs without a significant loss in activity, achieving a total turnover number (TON) of 5190. acs.org

However, a major challenge with distillation is the potential for thermal degradation of the catalyst or ligands, even under vacuum. rsc.orgacs.org For aldehydes with higher carbon numbers (greater than C6), separation by distillation becomes increasingly difficult. ukm.my Furthermore, the process can be energy-intensive and may cause volatilization of ligands, leading to catalyst deactivation. rsc.orgacs.org

Thermomorphic Multicomponent Solvent (TMS) Systems in Catalysis

Thermomorphic Multicomponent Solvent (TMS) systems offer an elegant solution for homogeneous catalyst recycling by exploiting temperature-dependent miscibility. mpg.de A TMS system typically consists of two or more solvents of differing polarities that form a single homogeneous phase at the higher reaction temperature, eliminating mass transfer limitations. mpg.deacs.org Upon cooling, the system separates into two immiscible phases. acs.org The polar catalyst preferentially partitions into the more polar solvent phase, while the less polar products are concentrated in the non-polar phase, allowing for simple separation by decantation. ntnu.noresearchgate.net

This strategy has been successfully applied to the hydroaminomethylation of methyl 10-undecenoate, a substrate structurally similar to this compound. rsc.org A TMS system composed of methanol (polar) and n-dodecane (non-polar) was used, enabling continuous production and catalyst recycling over 90 hours with stable selectivity. rsc.org

For the hydroformylation of other long-chain alkenes like 1-dodecene, TMS systems such as dimethylformamide (DMF)/decane have been extensively studied. mpg.deacs.org While effective, catalyst leaching into the product phase remains a concern that can limit economic feasibility. mpg.deacs.org Research has focused on optimizing solvent compositions and integrating TMS with other separation techniques like extraction or OSN to minimize these losses. mpg.de

| TMS System | Reaction | Substrate | Key Features & Performance |

| Methanol / n-Dodecane | Hydroaminomethylation | Methyl 10-undecenoate | Enabled continuous process for >90h; stable selectivity (80%); high product yields (up to 96%). rsc.org |

| Dimethylformamide (DMF) / Decane | Hydroformylation | 1-Dodecene | Forms a single phase at reaction temp, biphasic on cooling; catalyst partitions to polar DMF phase. mpg.deacs.org |

| Propylene Carbonate / Dodecane / 1,4-Dioxane (B91453) | Hydroformylation | 1-Octene | High conversion (97%) and yield (95%); 3% rhodium leaching into the product phase. researchgate.net |

| Propylene Carbonate / n-Heptane | Hydroformylation | Higher Olefins (C>6) | Excellent selectivity to linear aldehyde (n/i ratio > 8); efficient catalyst recycling. researchgate.net |

Derivatives and Advanced Material Precursors from 10 Undecenenitrile

Synthesis of Linear Bifunctional Monomers

The unique structure of 10-undecenenitrile facilitates its conversion into several classes of bifunctional monomers, including those with amino, ester, acid, and additional nitrile functionalities. These transformations are often achieved through highly efficient catalytic processes like olefin cross-metathesis and subsequent hydrogenation steps.

Alpha,Omega-Amino Esters and Acids

A significant application of this compound is in the synthesis of long-chain alpha,omega-amino esters and acids, which are direct precursors to polyamides. A primary route involves the ruthenium-catalyzed cross-metathesis of this compound with methyl acrylate (B77674). researchgate.netrsc.org This reaction produces an unsaturated C12 nitrile ester, which can then be converted to the corresponding saturated alpha,omega-amino ester through catalytic hydrogenation of both the carbon-carbon double bond and the nitrile group. ifpenergiesnouvelles.frresearchgate.net

Table 1: Synthesis of Methyl 12-Aminododecanoate from this compound

| Step | Reactants | Catalyst/Conditions | Product | Yield/Efficiency | Reference |

|---|---|---|---|---|---|

| 1. Cross-Metathesis | This compound, Methyl Acrylate | Ruthenium-alkylidene catalyst, 100°C | Methyl (E)-11-cyanoundec-2-enoate | Good yield, TON up to 17,200 | researchgate.net |

| 2. Hydrogenation | Methyl (E)-11-cyanoundec-2-enoate | Hydrogenation catalyst (e.g., Ra-Ni), 80°C, H₂ pressure | Methyl 12-aminododecanoate | 90% isolated yield | researchgate.net |

Dinitriles and Functionalized Nitrile Esters

Functionalized nitrile esters are key intermediates synthesized from this compound. As mentioned previously, the cross-metathesis with methyl acrylate yields methyl (E)-11-cyanoundec-2-enoate, a C12 α,ω-nitrile ester. ifpenergiesnouvelles.frifpenergiesnouvelles.fr This reaction has been optimized to achieve high conversion (98%) and selectivity (98%) using a Hoveyda catalyst with very low catalyst loading (0.025 mol%). researchgate.net

Furthermore, this compound can undergo cross-metathesis with acrylonitrile (B1666552) to produce α,ω-dinitriles. ifpenergiesnouvelles.fr This reaction, when catalyzed by specific ruthenium complexes such as Hoveyda IV and Umicore M51 VIII, efficiently yields 2-dodecenedinitrile. ifpenergiesnouvelles.fracs.org Optimizing reaction conditions, such as reducing the temperature to 85°C and using dropwise catalyst addition, has led to exceptionally high turnover numbers (TON), reaching up to 30,000. ifpenergiesnouvelles.fracs.org These dinitriles are valuable precursors themselves, capable of being converted into other bifunctional monomers like diamines. researchgate.net

Table 2: Synthesis of Dinitriles and Nitrile Esters from this compound

| Reaction | Co-reactant | Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Cross-Metathesis | Methyl Acrylate | Hoveyda catalyst | Methyl (E)-11-cyanoundec-2-enoate | 98% conversion and 98% selectivity | researchgate.net |

| Cross-Metathesis | Acrylonitrile | Hoveyda IV / Umicore M51 VIII | 2-Dodecenedinitrile | TON up to 30,000 | ifpenergiesnouvelles.fracs.org |

Alpha,Omega-Amino Alcohols and Diamines

The dinitriles and nitrile esters derived from this compound serve as excellent starting points for producing alpha,omega-amino alcohols and diamines. The catalytic reduction of the nitrile groups is the key transformation in these syntheses.

Bio-based dinitriles, such as those produced from the cross-metathesis of this compound, can be effectively reduced to primary diamines. researchgate.net This reduction is typically carried out using hydrogen gas (H₂) in the presence of a Raney Nickel (Ni Raney) catalyst. researchgate.net The resulting diamines are crucial AA-type monomers for the synthesis of various polymers, including polyamides and poly(hydroxyurethane)s. researchgate.net For example, 1,10-decanediamine can be synthesized from the corresponding dinitrile with purities of up to 99.3% and yields of 90% through catalytic hydrogenation. google.com Similarly, the hydrogenation of nitrile esters can lead to the formation of alpha,omega-amino alcohols, which are valuable bifunctional molecules for polymer synthesis. researchgate.net

Applications in Polymer Science Research

The bifunctional monomers derived from this compound are fundamental building blocks in polymer science, enabling the creation of high-performance and sustainable polymers. Their primary application lies in the synthesis of polyamides and, increasingly, other polymers like polyesters and copolymers.

Precursors for the Synthesis of Polyamides (e.g., PA11, PA12, PA15)

This compound and its derivatives are central to the production of long-chain aliphatic polyamides. The alpha,omega-amino acids and esters synthesized from it, such as methyl 12-aminododecanoate, are AB-type monomers that directly polymerize to form polyamides. researchgate.netrsc.org Specifically, 12-aminododecanoic acid (derived from its ester) is the monomer for Polyamide 12 (PA12). researchgate.net The synthesis route starting from the cross-metathesis of this compound with methyl acrylate provides a bio-based pathway to this important engineering thermoplastic. ifpenergiesnouvelles.frresearchgate.net

Similarly, this compound itself is a thermal degradation product of Polyamide 11 (PA11), indicating the close structural relationship between these materials. gerstel.com The diamines derived from this compound can be used as AA-type monomers, which, when reacted with dicarboxylic acids, form AABB-type polyamides. uni-bayreuth.de The versatility of these precursors allows for the synthesis of a range of polyamides with tailored properties. The development of rhodium-catalyzed isomerization and hydroformylation of this compound also provides a selective route to precursors for PA12. uni-bayreuth.de

Building Blocks for Renewable Polyesters and Copolymers

While the primary focus has been on polyamides, the monomers derived from this compound are also valuable for creating other classes of polymers. The alpha,omega-amino esters can be used to synthesize polyesteramides, a class of copolymers with unique properties. The presence of both an amine and an ester group allows for versatile polymerization strategies.

Furthermore, the intermediate functionalized esters and the resulting amino alcohols can serve as monomers for polyesters. rsc.orgacs.org The development of fully bio-based polymers is a significant area of research, and monomers like diamines derived from this compound are being used in combination with other renewable building blocks, such as fatty acid-based bis-cyclic carbonates, to design novel poly(hydroxyurethane)s. researchgate.net These applications demonstrate the potential of this compound as a platform chemical for a wide array of sustainable polymer materials beyond traditional polyamides. ifpenergiesnouvelles.frrsc.org

Design of Advanced Materials with Tunable Mechanical and Thermal Properties

This compound, a derivative of castor oil, serves as a critical bio-based building block for the synthesis of advanced polymers, particularly long-chain aliphatic polyamides. rsc.orgresearchgate.neteuropa.eu The inherent structure of this compound, featuring a terminal double bond and a nitrile group, allows for a variety of chemical modifications to produce bifunctional monomers. These monomers are precursors to polymers with properties that can be precisely controlled. The ability to tailor the mechanical and thermal characteristics of these materials stems from the strategic design of the polymer backbone, often achieved through olefin cross-metathesis reactions. researchgate.netrsc.org

Monomer Synthesis via Cross-Metathesis

A key strategy for creating tunable polymer precursors from this compound is its cross-metathesis with other functionalized olefins. ifpenergiesnouvelles.fr A prominent example is the reaction with methyl acrylate, catalyzed by ruthenium-based catalysts. rsc.orgresearchgate.net This reaction efficiently produces an α,ω-difunctionalized C12 nitrile-ester. rsc.org Subsequent hydrogenation of the carbon-carbon double bond and reduction of the nitrile group yields an AB-type amino ester monomer, a direct precursor for polyamides. rsc.orgrsc.org This synthetic route provides a sustainable pathway to linear amino esters, using a single catalyst for multiple transformations. rsc.org The versatility of this approach allows for the creation of various long-chain monomers that are essential for producing polymers that bridge the properties of traditional polycondensates and polyolefins. acs.orgacs.org

Tuning Mechanical Properties

The mechanical properties of polyamides derived from this compound precursors are strongly influenced by the length and structure of their aliphatic segments. acs.orguni-bayreuth.de Longer aliphatic chains between amide groups generally lead to materials with increased flexibility. The resulting polyamides can exhibit mechanical properties comparable to, and in some cases superior to, commercially available nylons.

Research has demonstrated the synthesis of a polyamide (P3) from fatty acid derivatives, a process analogous to what is achievable with this compound precursors. When its mechanical properties were compared to commercial Polyamide 11 (PA11) and Polyamide 12 (PA12), the novel polyamide showed a distinct profile. rsc.org The Young's modulus, a measure of stiffness, for P3 was found to be 1480 MPa. rsc.org This value is higher than that reported for PA12, indicating greater stiffness, while remaining in the range of high-performance polyamides. rsc.org This demonstrates that by carefully selecting the monomer structure derived from precursors like this compound, materials can be engineered with a specific balance of stiffness and flexibility to meet the demands of advanced applications. rsc.orguni-bayreuth.de

Table 1: Comparison of Mechanical Properties of a Novel Polyamide (P3) with Commercial Polyamides Data sourced from stress-strain measurements of polyamides derived from long-chain monomers. rsc.org

| Polymer | Young's Modulus (MPa) |

| P3 (Novel Polyamide) | 1480 |

| Polyamide 11 (PA11) | 1100 |

| Polyamide 12 (PA12) | 1300 |

Tuning Thermal Properties

The thermal properties of these advanced materials, such as the melting point (Tm) and glass transition temperature (Tg), are critical for their processing and end-use applications. numberanalytics.com These properties are also highly tunable. The Tm is influenced by the regularity of the polymer chain and the frequency of hydrogen bonding between amide groups. acs.orguni-bayreuth.de

In polymers derived from long-chain monomers, a lower frequency of amide groups compared to traditional nylons like PA6,6 results in a lower melting point. rsc.orgacs.org For instance, the polyamide P3 exhibited a melting point of 169 °C. rsc.org This is lower than that of PA11 (183 °C) and PA12 (180 °C), which is expected due to the different chain lengths and amide group densities. rsc.org

Furthermore, structural irregularities introduced during synthesis, such as double bond isomerization during metathesis, can affect polymer crystallinity and, consequently, lower the melting point. acs.org This sensitivity allows for another level of control; by carefully selecting catalysts and reaction conditions that minimize side reactions, a more uniform polymer architecture with a higher melting point can be achieved. acs.org Conversely, intentional copolymerization can be used to disrupt chain regularity and lower the Tm to desired levels. uni-bayreuth.de This ability to manipulate the thermal behavior is essential for creating materials suitable for specific processing techniques like melt spinning or injection molding. uni-bayreuth.de

Table 2: Comparison of Thermal Properties (Melting Point) of a Novel Polyamide (P3) with Commercial Polyamides Data sourced from Differential Scanning Calorimetry (DSC) analysis. rsc.org

| Polymer | Melting Point (Tm) |

| P3 (Novel Polyamide) | 169 °C |

| Polyamide 11 (PA11) | 183 °C |

| Polyamide 12 (PA12) | 180 °C |

Mechanistic and Kinetic Investigations in 10 Undecenenitrile Transformations

Elucidation of Reaction Mechanisms (e.g., Metathesis, Hydroformylation Pathways)

Metathesis Pathways: The cross-metathesis of 10-undecenenitrile with various olefin partners, particularly acrylates, is a key reaction for producing polyamide precursors. researchgate.netrsc.org This transformation is typically catalyzed by ruthenium-alkylidene complexes, such as Hoveyda-Grubbs type catalysts. researchgate.netifpenergiesnouvelles.fr The generally accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.

In the context of this compound's cross-metathesis with an acrylate (B77674), the catalytic cycle involves the reaction of the ruthenium carbene catalyst with the terminal double bond of the nitrile. This forms a ruthenacyclobutane intermediate, which then cleaves to release ethylene (B1197577) and a new ruthenium carbene species bonded to the nitrile chain. This new carbene subsequently reacts with the acrylate partner (e.g., methyl acrylate) to form another metallacyclobutane intermediate. researchgate.net Final cycloreversion releases the desired cross-metathesis product, methyl (E)-11-cyanoundec-2-enoate, and regenerates a ruthenium-methylidene species that can re-enter the catalytic cycle. ifpenergiesnouvelles.fr Studies have shown that for the cross-metathesis of this compound with methyl acrylate, high conversion (98%) and selectivity (98%) can be achieved with very low catalyst loadings (0.025 mol%) using a Hoveyda catalyst. researchgate.net

Hydroformylation Pathways: The hydroformylation of this compound is a critical step in producing linear aldehydes, which are precursors to polyamide-12. mdpi.com This reaction is often performed as a tandem isomerization-hydroformylation process, as internal double bond isomers are almost always formed during the reaction. researchgate.netuni-konstanz.de Rhodium complexes with bulky phosphine (B1218219) or phosphite (B83602) ligands, such as Biphephos (B38640), are effective catalysts for this transformation. mdpi.comacs.org

The reaction mechanism is complex, involving competitive and parallel isomerization and hydroformylation reactions. mdpi.com The process begins with the coordination of the terminal alkene of this compound to the rhodium hydride catalyst. This is followed by a migratory insertion to form either a linear or a branched rhodium-alkyl species. libretexts.orgmt.com

Isomerization: The rhodium-alkyl species can undergo β-hydride elimination to form an internal alkene and regenerate the rhodium hydride catalyst. This process is reversible and can lead to a mixture of undecenenitrile isomers. mdpi.comresearchgate.net

Hydroformylation: The rhodium-alkyl species can also undergo migratory insertion of a carbon monoxide (CO) ligand to form a rhodium-acyl complex. Subsequent oxidative addition of dihydrogen (H₂), which is often the rate-limiting step, followed by reductive elimination, releases the final aldehyde product and regenerates the active catalyst. libretexts.org

Detailed kinetic monitoring has revealed that under certain conditions, a fast dynamic isomerization regime occurs, where this compound is rapidly converted to internal isomers, followed by back-isomerization and subsequent hydroformylation to the desired linear aldehyde. mdpi.comresearchgate.net

Kinetic Modeling and Rate Studies of Catalytic Processes

Kinetic studies of the catalytic transformations of this compound provide quantitative insights into reaction rates, catalyst productivity, and the interplay between different reaction pathways.

In the rhodium-catalyzed tandem isomerization-hydroformylation of this compound, detailed monitoring of the concentrations of all organic species over time has been performed. mdpi.com These studies reveal that at low catalyst loadings, isomerization and hydroformylation behave as parallel, competitive reactions. mdpi.com The initial rate of hydroformylation is a key performance indicator. Under optimized conditions, high turnover numbers (TON), a measure of catalyst productivity, have been achieved. For instance, using a Ru-diphosphite catalyst system, TONs up to 15,000 mol(aldehyde) per mol(Ru) have been reported. acs.org

A key finding from kinetic investigations is the existence of a "fast isomerization regime." mdpi.comresearchgate.net In the early stages of the reaction under specific conditions (e.g., high syngas pressure), a rapid isomerization of this compound to a high concentration (up to 70%) of internal isomers is observed. This is followed by a fast back-isomerization to the terminal alkene, which is then quickly converted to the linear aldehyde product. researchgate.net This initial phase is followed by a second, much slower stage where the remaining internal olefins are converted. researchgate.net This complex kinetic behavior is rationalized by the formation of a highly active but unstable species that promotes the initial dynamic isomerization, which then transforms into a more stable species primarily responsible for the slower hydroformylation of internal olefins. researchgate.net

For cross-metathesis reactions, kinetic studies have focused on maximizing the turnover number and efficiency. In the cross-metathesis of this compound with acrylonitrile (B1666552), a turnover number of 12,800 was achieved at 80% conversion. ifpenergiesnouvelles.fr In the reaction with methyl acrylate, a turnover number of 17,200 has been reported. researchgate.net Kinetic studies indicate that the decomposition of the trioxane (B8601419) has an activation barrier of 41.2 ± 0.3 kJ mol⁻¹ and is the rate-determining step. researchgate.net

Influence of Reaction Parameters on Mechanistic Pathways and Product Selectivity

The selectivity and efficiency of this compound transformations are highly dependent on reaction parameters such as pressure, temperature, catalyst loading, and ligand-to-metal ratio.

In the tandem isomerization-hydroformylation process, syngas (CO/H₂) pressure has a significant effect. mdpi.com While regioselectivity (linear-to-branched aldehyde ratio) remains relatively constant at different pressures, chemoselectivity is strongly affected. At low pressures (4-8 bar), the consumption of internal alkenes is slow, leading to poor chemoselectivity (54-63%). High chemoselectivity is achieved at pressures of 20 bar and above. mdpi.com The fast dynamic isomerization regime is favored at high syngas pressure (40 bar) and low biphephos-to-rhodium ratios (5-10). researchgate.net

Catalyst loading is another critical parameter. The fast isomerization phenomenon is most evident at relatively high catalyst loadings ([substrate]/[Rh] ≤ 3000). researchgate.net However, high productivity (TON) is achieved at very low catalyst loadings ([substrate]/[Ru] = 20,000) and higher temperatures (120 °C). acs.org

The choice of solvent can also influence the reaction, with studies conducted in toluene, acetonitrile (B52724), and 1,4-dioxane (B91453) showing different profiles for the formation of internal isomers over time. researchgate.net

The table below summarizes the influence of syngas pressure on the hydroformylation of this compound. mdpi.com

Influence of Syngas Pressure on this compound Hydroformylation

Conditions: Rh-biphephos catalyst, [Substrate]/[Rh] = 3000, T = 80°C, Solvent = Toluene. mdpi.com

Computational Chemistry Approaches for Predictive Modeling and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding selectivity, and predicting catalyst behavior in complex transformations. sci-hub.seopenaccessjournals.com While comprehensive DFT studies focusing exclusively on this compound are not extensively detailed in the provided context, the principles are widely applied to similar systems, offering valuable insights.

For instance, in the cross-metathesis of olefins with acrylates, DFT calculations have been employed to understand the dramatic influence of the carbene ligand type (e.g., N-heterocyclic carbene vs. cyclic alkyl amino carbene) on reaction efficiency and selectivity. researchgate.net These studies suggest that kinetic selectivity is the primary differentiating factor between these catalyst classes. researchgate.net By modeling the energy profiles of the catalytic cycle, including the formation of metallacyclobutane intermediates and transition states, researchers can rationalize observed product distributions and guide the design of more selective catalysts.

In hydroformylation, computational approaches can help clarify the origins of regioselectivity (linear vs. branched products). researcher.life By calculating the energies of various transition states in the catalytic cycle, such as the migratory insertion and β-hydride elimination steps, it is possible to predict which pathway is energetically favored under specific conditions. researcher.life These models can account for steric and electronic effects of both the substrate and the catalyst ligands, providing a molecular-level understanding that complements experimental kinetic data. sci-hub.se The application of these predictive models accelerates the rational design of new catalysts and the optimization of reaction conditions for desired outcomes. uva.nloscars-project.eu

Advanced Analytical and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 10-undecenenitrile. ox.ac.ukemerypharma.comnumberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ox.ac.uknumberanalytics.com

¹H NMR Spectroscopy: Proton (¹H) NMR is the most commonly used NMR technique due to the high natural abundance and sensitivity of the hydrogen nucleus. ox.ac.uk The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. In a study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the following key proton signals were identified for this compound: a multiplet around 5.80 ppm for the vinyl proton (CH=CH₂), a multiplet at approximately 4.94 ppm for the terminal vinyl protons (CH=CH ₂), a triplet at 2.33 ppm corresponding to the protons adjacent to the nitrile group (CH ₂CN), and a triplet of doublets at 2.03-2.09 ppm for the allylic protons (CH ₂CH=CH). The remaining protons of the methylene (B1212753) chain appear as a broad multiplet between 1.23 and 1.77 ppm. mdpi.com

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Although ¹³C has a low natural abundance, modern NMR techniques allow for the acquisition of high-quality spectra. The ¹³C NMR spectrum of this compound shows distinct peaks for each unique carbon atom. For instance, in CDCl₃, the nitrile carbon appears around 119 ppm, while the carbons of the double bond are observed at approximately 139 ppm and 114 ppm. The carbons of the aliphatic chain resonate in the range of 16 to 34 ppm. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, confirming the structural assignment of this compound and its derivatives. omicsonline.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H₂C= | 4.94 (m) | 114.1 |

| =CH- | 5.80 (m) | 139.1 |

| -CH₂-CH= | 2.03-2.09 (td) | 33.8 |

| -(CH₂)₆- | 1.23-1.55 (m) | 28.8 - 29.4 |

| -CH₂-CH₂CN | 1.61-1.77 (m) | 25.4 |

| -CH₂-CN | 2.33 (t) | 17.1 |

| -C≡N | - | 119.4 |

Data sourced from various studies and spectral databases. mdpi.comlibretexts.orgnih.govrsc.orgorgchemboulder.com

Chromatographic Methods for Mixture Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures and quantifying its purity. google.com Gas chromatography and gel permeation chromatography are two commonly used methods.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. drawellanalytical.com In the context of this compound, GC is frequently used to monitor the progress of reactions, such as cross-metathesis, and to determine the yield and purity of the final product. rsc.orggoogle.com For example, in the cross-metathesis of this compound with methyl acrylate (B77674), GC analysis can separate the starting material, the desired product, and any byproducts, allowing for accurate quantification of each component. rsc.org The thermal degradation of polymers like Nylon 11 can also be studied using pyrolysis GC-MS, where this compound is a major degradation product. gerstel.com

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC): GPC, also known as SEC, is a type of liquid chromatography that separates molecules based on their size in solution. oecd.orgoecd.org This technique is particularly useful for characterizing polymers derived from this compound. For instance, when this compound is used to synthesize polyamides or other copolymers, GPC is employed to determine the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of the resulting polymers. researchgate.net This information is crucial for understanding the relationship between the polymerization conditions and the final properties of the material.

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials, including those derived from this compound. eag.comrigaku.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. centexbel.beminael.ma This technique can be used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. eag.com For copolymers synthesized using this compound, DSC analysis reveals important information about their thermal behavior, which is critical for their application. researchgate.net For example, the melting point and crystallinity of polyamides derived from this compound can be characterized by DSC, providing insights into their processing and end-use performance. rsc.org